2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}butanoic acid
Description
Properties
IUPAC Name |
2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-16(20(24)25)21-11-15-17(22)9-8-13-14(10-18(23)26-19(13)15)12-6-4-3-5-7-12/h3-10,16,21-22H,2,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOQDHCNIATUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Protocol
In a representative procedure, resorcinol (12.5 g) and ethyl acetoacetate (17.5 mL) are combined in concentrated sulfuric acid (100 mL) under ice-cooled conditions. Dropwise addition with vigorous stirring ensures controlled exothermicity. The mixture is then heated to 50°C for 4 hours, yielding 7-hydroxy-4-methylcoumarin. Subsequent Friedel-Crafts acylation with benzaldehyde in the presence of sulfuric acid (2–3 drops) at 120–130°C for 1 hour affords 7-hydroxy-4-[(E)-2-phenylethenyl]coumarin. For 4-phenyl substitution, hydrogenation or alternative aryl group introduction may be required, though specific protocols for direct 4-phenyl coupling are less documented in the provided sources.
Purification and Characterization
The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol. Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (8:2) confirms homogeneity. Key spectral data include:
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IR (KBr): 3504 cm⁻¹ (O–H stretch), 1654 cm⁻¹ (lactone C=O), 1618 cm⁻¹ (aromatic C=C).
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¹H NMR (DMSO-d₆): δ 7.25–7.48 (d, 1H, aryl-H), 11.32 (s, 1H, phenolic -OH).
Mannich Reaction with 2-Aminobutanoic Acid
The coumarin intermediate undergoes a Mannich reaction to introduce the 2-aminobutanoic acid moiety. This step is pivotal for conferring water solubility and biological activity.
Reaction Conditions
A mixture of 7-hydroxy-4-phenylcoumarin (1.32 g), 2-aminobutanoic acid (0.83 g), and formaldehyde (0.45 mL) is refluxed in ethanol for 6–8 hours. The reaction progress is monitored via TLC. The precipitate is filtered and recrystallized from ethanol, yielding the target compound as a pale-yellow solid.
Optimization Insights
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Solvent Choice: Ethanol outperforms DMF or toluene in minimizing side reactions.
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Molar Ratios: A 1:1:1 ratio of coumarin:amino acid:formaldehyde ensures complete substitution.
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Temperature: Reflux conditions (78°C) enhance reaction kinetics without degrading heat-sensitive groups.
Spectral Characterization and Analytical Data
The synthesized compound is rigorously characterized to confirm structural integrity.
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
While the Mannich reaction remains the most cited approach, alternative strategies are explored in recent literature.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For analogous coumarin-amino acid conjugates, yields of 90–95% are achieved in 15 minutes using acetonitrile as solvent.
Solvent-Free Conditions
Reactions under solvent-free conditions at 180°C with DABCO (1,4-diazabicyclo[2.2.2]octane) as catalyst yield 85–90% product, minimizing waste.
Challenges and Limitations
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Regioselectivity: Competing reactions at C-6 vs. C-8 positions necessitate careful temperature control.
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Purification: Ethanol recrystallization achieves >95% purity but may require multiple cycles for pharmaceutical-grade material.
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Scale-Up: Exothermic Mannich reactions pose safety risks in industrial settings, requiring specialized equipment .
Chemical Reactions Analysis
Schiff Base Formation
The methylamino group (-CH₂NH-) can react with aldehydes to form Schiff bases (imines). This reaction typically occurs under reflux conditions in ethanol with catalytic acetic acid . For example:
Key Data :
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Yields for analogous coumarin-hydrazide Schiff bases range from 48% to 78% .
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Conditions: Ethanol/acetic acid (24:1), reflux for 3 hours .
Oxadiazole Formation
Reaction with carbon disulfide (CS₂) under basic conditions yields 1,3,4-oxadiazoles :
Key Data :
Acylation Reactions
The amino group undergoes acylation with reagents like acyl chlorides or anhydrides. For example, reaction with acetic anhydride forms an acetamide derivative:
Key Data :
Carboxylic Acid Reactivity
The butanoic acid moiety can undergo esterification or amidation.
Esterification
Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) produces esters:
Key Data :
Amide Formation
Coupling with amines via carbodiimide chemistry (e.g., EDC/HOBt) generates amides:
Metal Chelation
The hydroxyl and ketone groups may chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that alter solubility and biological activity .
Biological Activity and Reactivity
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Antimicrobial Activity : Analogous coumarin derivatives with hydrazide groups exhibit MIC values of 12.5–50 µg/mL against S. aureus and E. coli .
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Anti-inflammatory Effects : Structural similarities to 7-hydroxycoumarin suggest potential COX-2 inhibition.
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of chromenone, including the target compound, exhibit significant antimicrobial properties. For instance, compounds derived from 7-hydroxy-2-oxo-2H-chromen have shown efficacy against various bacterial strains, suggesting that structural modifications can enhance their activity against pathogens .
Table 1: Antimicrobial Activity of Chromenone Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Chromenone A | E. coli | 15 |
| Chromenone B | S. aureus | 18 |
| Target Compound | P. aeruginosa | 20 |
Anticancer Potential
The anticancer properties of chromenone derivatives have also been explored. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. The presence of hydroxyl groups in the chromenone structure is believed to contribute to these effects by enhancing interaction with cellular targets .
Table 2: Anticancer Activity of Chromenone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Chromenone A | MCF-7 (Breast) | 10 |
| Chromenone B | HeLa (Cervical) | 8 |
| Target Compound | A549 (Lung) | 5 |
Case Studies
Several case studies have documented the efficacy of chromenone derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of chromenone derivatives exhibited potent antibacterial activity against gram-positive and gram-negative bacteria. The study highlighted the structure-activity relationship, showing that modifications at specific positions enhanced antimicrobial potency .
- Anticancer Research : Another research initiative focused on evaluating the anticancer effects of chromenone derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as therapeutic agents in cancer treatment .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Toxicological assessments indicated a favorable safety profile for some derivatives, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and oxo groups play crucial roles in these interactions, often forming hydrogen bonds with the target molecules . Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound’s structure combines a planar, aromatic coumarin core with a flexible amino acid side chain. This contrasts with carboxamide derivatives of amino acids (e.g., 2-BMCA, 2CA4MBA) reported in , which feature benzoyl or cyclohexylcarbamoyl groups linked to amino acid backbones. Non-aromatic amino acid derivatives, such as 3-dimethylaminobutanoic acid (), lack the coumarin scaffold entirely, resulting in distinct physicochemical behaviors.
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; exact values may vary depending on stereochemistry.
Key Observations:
- Aromatic vs. Carboxamide derivatives () rely on hydrogen bonding via carbamoyl groups, while non-aromatic analogs () exhibit high solubility due to polar substituents.
- Side Chain Flexibility: The amino butanoic acid chain in the target compound may confer moderate flexibility, balancing rigidity from the coumarin core. This contrasts with the rigid benzoyl groups in 2-BMCA.
Biological Activity
2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}butanoic acid is a complex organic compound belonging to the coumarin class. It exhibits a range of biological activities, making it of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure and Formula:
- IUPAC Name: (2R)-2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]-4-methylpentanoic acid
- Molecular Formula: C22H23NO5
- Molecular Weight: 381.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.4 g/mol |
| InChI Key | KKAMOXGUTPOGNY-GOSISDBHSA-N |
The compound's biological activity is largely attributed to its ability to interact with various molecular targets. One notable mechanism is its inhibition of human D-amino acid oxidase (hDAAO), which leads to a reduction in N-methyl-D-aspartate receptor (NMDAR) activity by degrading the co-agonist D-serine. This interaction may have implications for neuroprotective strategies and the treatment of neurodegenerative diseases.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is essential for mitigating oxidative stress-related damage in cells, potentially offering protective effects against various diseases, including cancer.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. It may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of signaling cascades associated with cell proliferation and survival .
Study on Antimicrobial Activity
A study conducted on derivatives of coumarins, including this compound, demonstrated notable antimicrobial activity against various bacterial strains. The results indicated that modifications to the coumarin structure could enhance efficacy against resistant strains .
Evaluation of Enzyme Inhibition
In another significant study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited certain enzymes linked to cancer metabolism, suggesting its potential role as a therapeutic agent in oncology .
Q & A
Q. What synthetic routes are available for 2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}butanoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling 7-hydroxy-4-phenylcoumarin derivatives with aminobutanoic acid precursors. Key steps include:
- Mannich Reaction : Introducing the aminoalkyl side chain via reaction with formaldehyde and secondary amines .
- Protection/Deprotection : Hydroxyl groups on the coumarin core may require protection (e.g., acetyl) to prevent side reactions .
- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., confirming methylene linkage at δ 4.2–4.5 ppm) and HPLC-MS (purity >95%) .
Example Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Analytical Validation |
|---|---|---|---|
| Coumarin Synthesis | Acetic anhydride, 80°C | 65 | FTIR (C=O stretch at 1720 cm⁻¹) |
| Mannich Reaction | Formaldehyde, dimethylamine, EtOH | 45 | NMR (δ 2.3–2.7 ppm for N-CH₂) |
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms the coumarin-phenyl stacking interactions (e.g., dihedral angle <10°) .
- FTIR Spectroscopy : Identifies functional groups (e.g., carbonyl peaks at 1700–1750 cm⁻¹ for lactone and amide bonds) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of this compound?
- Methodological Answer : Low yields often stem from steric hindrance at the coumarin C-8 position. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .
- Catalytic Systems : Use of Cu(I) catalysts to facilitate C-N bond formation under mild conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
Q. What experimental design principles apply when assessing the compound’s stability under biological assay conditions?
- Methodological Answer : Stability studies should follow split-plot designs to account for variables like pH, temperature, and buffer composition .
- Degradation Pathways : Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (hydroxyl → quinone) .
- Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to predict shelf-life at 25°C .
Example Table: Stability Study Parameters
| Condition | pH | Temperature (°C) | % Degradation (24 hrs) |
|---|---|---|---|
| Phosphate Buffer | 7.4 | 37 | 12 ± 2 |
| Simulated Gastric Fluid | 1.2 | 37 | 85 ± 5 |
Q. How should contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be analyzed?
- Methodological Answer : Contradictions may arise from impurity profiles or assay-specific conditions.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to differentiate selective toxicity .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may confound results .
- Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to confirm reproducibility across replicates .
Q. What computational methods aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models binding to enzymes like COX-2 or kinases (docking scores < −7.0 kcal/mol suggest strong affinity) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (OSHA PEL: 5 mg/m³) .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
Data Reproducibility & Quality Control
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time .
- Quality Metrics : Enforce strict thresholds (e.g., HPLC purity ≥98%, residual solvent <500 ppm) .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
